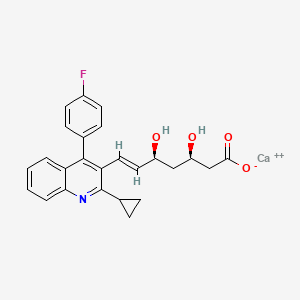

Pitavastatin (calcium salt)

Description

BenchChem offers high-quality Pitavastatin (calcium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pitavastatin (calcium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H23CaFNO4+ |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+2/p-1/b12-11+;/t18-,19-;/m1./s1 |

InChI Key |

VSQHXQMFUCHGBD-NRFPMOEYSA-M |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Pitavastatin (Calcium Salt) Mechanism of Action in Hepatocytes

Executive Summary

This technical guide delineates the molecular and cellular dynamics of Pitavastatin Calcium (Livalo) within the hepatocellular environment. Unlike earlier statins, Pitavastatin features a unique cyclopropyl group that enhances HMG-CoA reductase binding affinity (

Physicochemical & Structural Basis

Pitavastatin Calcium is chemically distinct due to its synthetic heptenoic acid side chain and a core quinoline ring substituted with a cyclopropyl group .

-

Dosage Form: Calcium salt (chemically stable).

-

In Vivo Dissociation: Upon dissolution in the gastrointestinal tract, the calcium salt dissociates. The active moiety entering the portal circulation is the anionic form (Pitavastatin Acid).

-

The Cyclopropyl Advantage: This moiety fits into a hydrophobic pocket of the HMG-CoA reductase enzyme, contributing to a higher binding affinity compared to simvastatin or pravastatin.

Quantitative Affinity Profile

| Parameter | Value | Context |

| Inhibition Constant ( | 1.7 nM | High potency competitive inhibition [1]. |

| IC50 (Rat Microsomes) | ~6.8 nM | 2.4-fold more potent than simvastatin [2].[1] |

| Protein Binding | >99% | Primarily Albumin and Alpha-1 Acid Glycoprotein.[2] |

| Lipophilicity (logP) | High | Facilitates passive diffusion, yet transport is dominated by OATPs. |

Hepatocellular Influx: The "Trojan Horse" Mechanism

While Pitavastatin is lipophilic, its liver-specific accumulation is not solely passive. It relies heavily on Organic Anion Transporting Polypeptides (OATPs) expressed on the basolateral membrane of hepatocytes.[3] This active transport creates a high liver-to-plasma concentration ratio, maximizing efficacy while minimizing systemic exposure (myopathy risk).

Key Transporters

-

OATP1B1 (SLCO1B1): The primary influx transporter. Genetic polymorphisms (e.g., SLCO1B1 c.521T>C) significantly alter systemic exposure.

-

OATP1B3 (SLCO1B3): Secondary transporter.

Diagram: Hepatocyte Flux & Metabolic Fate

The following diagram illustrates the vectoral transport of Pitavastatin, its target engagement, and its unique metabolic exit via Lactonization (rather than CYP oxidation).

Caption: Vectoral transport of Pitavastatin showing OATP-dependent uptake and UGT-mediated lactonization, bypassing significant CYP metabolism.

Molecular Mechanism: The SREBP Pathway

The ultimate goal of HMG-CoA reductase inhibition is the upregulation of Low-Density Lipoprotein Receptors (LDLR).

-

Inhibition: Pitavastatin occupies the catalytic site of HMG-CoA reductase, preventing the conversion of HMG-CoA to Mevalonate.[2][4]

-

Depletion: Intracellular cholesterol pools drop.[5]

-

Sensing: The SCAP-SREBP complex (Sterol Regulatory Element-Binding Protein) senses low sterol levels in the ER membrane.

-

Translocation: SCAP escorts SREBP to the Golgi, where it is cleaved by proteases (S1P and S2P).

-

Transcription: The active nSREBP fragment enters the nucleus, binding to the Sterol Regulatory Element (SRE) on the DNA.

-

Upregulation: Transcription of the LDLR gene increases, leading to enhanced clearance of LDL-C from the plasma.

Diagram: The Mevalonate-SREBP Feedback Loop

Caption: Mechanism of Action showing the cascade from enzyme inhibition to genetic upregulation of LDL receptors.

Experimental Protocols for Validation

The following protocols are designed for researchers validating Pitavastatin kinetics or potency.

Protocol A: OATP1B1-Mediated Uptake Kinetics

Objective: Determine the Michaelis-Menten constants (

-

Preparation:

-

Seed HEK293-OATP1B1 cells in 24-well plates (poly-D-lysine coated).

-

Culture for 48 hours until confluent.

-

Buffer: Krebs-Henseleit buffer (pH 7.4).

-

-

Dosing:

-

Prepare Pitavastatin solutions (0.1 to 30

M) spiked with -

Control: Use mock-transfected HEK293 cells to subtract passive diffusion.

-

Inhibitor Control: Pre-incubate with Rifampin (10

M) to block OATP activity.

-

-

Uptake Phase:

-

Lysis & Detection:

-

Lyse cells with 0.1 N NaOH.

-

Neutralize and measure radioactivity via Liquid Scintillation Counting (LSC).

-

-

Analysis:

-

Normalize uptake to total protein content (BCA assay).

-

Fit data to Michaelis-Menten equation:

.

-

Protocol B: Microsomal HMG-CoA Reductase Inhibition (IC50)

Objective: Quantify potency against the target enzyme. Method: Spectrophotometric NADPH consumption assay.[7][8]

-

Reagents:

-

HMG-CoA Reductase (catalytic domain, human recombinant).

-

Substrate: HMG-CoA (400

M). -

Cofactor: NADPH (400

M). -

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT.

-

-

Setup:

-

Reaction Start:

-

Add HMG-CoA substrate to initiate.[8]

-

-

Measurement:

-

Monitor absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.

-

-

Calculation:

-

Calculate slope (

). -

Plot % Activity vs. log[Pitavastatin].

-

Derive IC50 using non-linear regression (4-parameter logistic fit).

-

Metabolic Uniqueness (The Safety Profile)

Pitavastatin undergoes Lactonization via UGTs (UGT1A3, UGT2B7) rather than significant oxidative metabolism by CYP450s [3].

-

CYP3A4: Negligible involvement.[11]

-

Clinical Implication: This renders Pitavastatin largely immune to interactions with CYP3A4 inhibitors (e.g., grapefruit juice, protease inhibitors), a major advantage over Simvastatin and Atorvastatin.

References

-

Fujino, H., et al. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization.[12][13] Xenobiotica. Retrieved from [Link]

-

FDA. Livalo (pitavastatin) Prescribing Information. Retrieved from [Link][8][14]

-

Saito, Y. Pitavastatin: an overview of its pharmacology and clinical efficacy. Therapeutics and Clinical Risk Management. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]

- 5. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Pitavastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. ClinPGx [clinpgx.org]

- 11. Pitavastatin calcium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Pitavastatin (Calcium Salt): A Technical Guide to its Role in Modulating Inflammatory Pathways

This guide provides an in-depth exploration of the anti-inflammatory properties of pitavastatin (calcium salt), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Beyond its well-established role in lowering cholesterol, pitavastatin exhibits significant pleiotropic effects, particularly in the modulation of key inflammatory signaling pathways.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanisms and experimental methodologies related to pitavastatin's anti-inflammatory actions.

Introduction to Pitavastatin and its Pleiotropic Effects

Pitavastatin is a synthetic statin that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] This inhibition leads to a reduction in cholesterol synthesis in the liver and an increase in the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[3] While its primary indication is the management of hypercholesterolemia and dyslipidemia, a growing body of evidence highlights its "pleiotropic" effects, which are independent of its lipid-lowering capabilities.[4][6] These effects include improvements in endothelial function, reduction of oxidative stress, and potent anti-inflammatory and immunomodulatory activities.[4][6][7]

The calcium salt form of pitavastatin is a stable, crystalline solid.[8][9] It is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and dimethyl formamide (DMF).[8] This characteristic is crucial for the preparation of stock solutions for in vitro experiments.

Molecular Mechanisms of Anti-Inflammatory Action

Pitavastatin's anti-inflammatory effects are multifaceted, primarily involving the modulation of critical signaling pathways that govern the expression of pro-inflammatory genes. The inhibition of the mevalonate pathway by pitavastatin not only reduces cholesterol synthesis but also decreases the production of non-sterol isoprenoid intermediates, which are essential for the post-translational modification and function of small GTP-binding proteins like Rho, Ras, and Rac. The disruption of these signaling cascades underlies many of pitavastatin's pleiotropic effects.

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] Pitavastatin has been shown to effectively suppress the activation of the NF-κB pathway.[10][11] This suppression is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting the prenylation of small G-proteins, pitavastatin disrupts the signaling cascade that leads to IκBα phosphorylation and subsequent degradation, thereby preventing NF-κB translocation to the nucleus and the transcription of its target genes.[12] Studies have demonstrated that pitavastatin-mediated downregulation of the NF-κB pathway leads to a reduction in the expression of various inflammatory mediators.[11]

Caption: Pitavastatin's inhibition of the NF-κB signaling pathway.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their active forms.[7][13] While some studies suggest that statins can activate the NLRP3 inflammasome in certain contexts[14][15], others indicate an inhibitory role, particularly in vascular endothelial cells.[16] Pitavastatin has been shown to attenuate diabetic cardiomyopathy by targeting the NF-κB/NLRP3 inflammasome signaling cascade.[7][13] The precise, context-dependent mechanism of pitavastatin's interaction with the NLRP3 inflammasome is an active area of research. It is hypothesized that by reducing oxidative stress, a known trigger for NLRP3 activation, pitavastatin may indirectly suppress inflammasome activity.

Experimental Protocols for Investigating Anti-Inflammatory Effects

To rigorously assess the anti-inflammatory properties of pitavastatin, a combination of in vitro and in vivo experimental models is essential.

In Vitro Assays

Objective: To determine the direct effects of pitavastatin on inflammatory responses in cultured cells.

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human Aortic Endothelial Cells (HAECs)

-

Human Monocytic Cell Line (THP-1)

-

Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

Step-by-Step Methodology:

-

Cell Culture: Culture the selected cell line in the appropriate medium and conditions until 80-90% confluency.

-

Pitavastatin Preparation: Prepare a stock solution of pitavastatin calcium salt in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) must be included.

-

Pre-treatment: Pre-treat the cells with varying concentrations of pitavastatin or vehicle for a specified duration (e.g., 2-24 hours). The pre-treatment time should be optimized based on the specific cell type and inflammatory stimulus.

-

Inflammatory Challenge: Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or oxidized LDL (ox-LDL).

-

Sample Collection: After the desired incubation period (e.g., 4-24 hours), collect the cell culture supernatant and cell lysates.

-

Analysis of Inflammatory Markers:

-

Cytokine and Chemokine Secretion: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., MCP-1) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

-

Gene Expression: Analyze the mRNA expression of inflammatory genes in the cell lysates using quantitative real-time PCR (qRT-PCR).

-

Protein Expression and Pathway Activation: Assess the protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB p65, IκBα, p38 MAPK) in the cell lysates via Western blotting.

-

Causality Behind Experimental Choices:

-

The use of endothelial and monocytic cell lines is relevant to atherosclerosis, a chronic inflammatory disease.

-

Pre-treatment with pitavastatin before the inflammatory challenge allows for the assessment of its preventative or modulatory effects.

-

Measuring a panel of cytokines, chemokines, and signaling proteins provides a comprehensive view of the inflammatory response and the specific pathways targeted by pitavastatin.

In Vivo Animal Models

Objective: To evaluate the systemic anti-inflammatory effects of pitavastatin in a living organism.

Animal Models:

-

Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet (a model for atherosclerosis).

-

LPS-induced systemic inflammation model in mice or rats.[17]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Grouping and Treatment: Randomly assign animals to different groups: vehicle control, pitavastatin treatment (various doses), and positive control (e.g., another anti-inflammatory drug).

-

Drug Administration: Administer pitavastatin or vehicle orally (gavage) or intraperitoneally daily for a predetermined period.

-

Induction of Inflammation:

-

Sample Collection: At the end of the study, collect blood (for serum/plasma) and relevant tissues (e.g., aorta, liver, heart).

-

Analysis of Inflammatory Markers:

-

Systemic Inflammation: Measure the levels of inflammatory markers (e.g., CRP, IL-6, TNF-α) in the serum or plasma using ELISA.

-

Tissue-Specific Inflammation:

-

Immunohistochemistry/Immunofluorescence: Stain tissue sections for inflammatory cell markers (e.g., CD68 for macrophages) and inflammatory mediators.

-

Gene and Protein Expression: Analyze the expression of inflammatory genes and proteins in tissue homogenates using qRT-PCR and Western blotting.

-

-

Atherosclerotic Plaque Analysis: In the ApoE-/- model, quantify the atherosclerotic lesion area in the aorta using Oil Red O staining.

-

Causality Behind Experimental Choices:

-

The ApoE-/- mouse model is a well-established and relevant model for studying atherosclerosis, where inflammation plays a crucial role.

-

The LPS-induced inflammation model allows for the investigation of pitavastatin's effects on an acute systemic inflammatory response.

-

Analyzing both systemic and tissue-specific markers provides a comprehensive understanding of the in vivo efficacy of pitavastatin.

Caption: General experimental workflow for investigating pitavastatin's anti-inflammatory effects.

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the reported effects of pitavastatin on various inflammatory markers from pre-clinical and clinical studies.

| Inflammatory Marker | Model System | Pitavastatin Effect | Reference |

| Pro-inflammatory Cytokines | |||

| IL-1β | Mouse model of spinal cord injury | ↓ Reduction in protein levels | [20] |

| Human T cells | ↓ Inhibition of production | [21] | |

| IL-6 | Human T cells | ↓ Inhibition of production | [21] |

| LPS-stimulated human bronchial epithelial cells | ↓ Inhibition of mRNA expression and protein secretion | [22] | |

| Mouse model of preterm birth (pravastatin/simvastatin) | ↓ Reduction in mRNA expression (uterus/cervix) | [17] | |

| TNF-α | Human T cells | ↓ Inhibition of production | [21] |

| Mouse model of spinal cord injury | ↓ Reduction in protein levels | [20] | |

| Chemokines | |||

| MCP-1 (CCL2) | Human monocytes | ↓ Downregulation | [21] |

| Patients treated with pitavastatin | ↓ Reduction in serum levels | [1] | |

| Animal models of atherosclerosis | ↓ Reduction in expression | [23] | |

| RANTES (CCL5) | Human monocytes | ↓ Downregulation | [21] |

| Other Inflammatory Mediators | |||

| C-Reactive Protein (CRP) | Human C-reactive protein transgenic mice | ↓ Direct suppressive effect on expression | [24] |

| Cyclooxygenase-2 (COX-2) | Inferred from statin action | ↓ Inhibition of expression | [20] |

| Caspase-3 | Mouse model of spinal cord injury | ↓ Reduction in activity | [20] |

| Myeloperoxidase (MPO) | Mouse model of spinal cord injury | ↓ Reduction in activity | [20] |

| Nitric Oxide (NO) | Mouse model of spinal cord injury | ↓ Reduction in levels | [20] |

Conclusion

Pitavastatin (calcium salt) demonstrates significant anti-inflammatory properties that are independent of its primary lipid-lowering function.[4] Its ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, and to reduce the production of a wide range of pro-inflammatory mediators underscores its potential therapeutic value beyond the management of dyslipidemia.[6][11][25] The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the molecular mechanisms of pitavastatin's anti-inflammatory actions and to explore its potential applications in inflammatory diseases. Continued research in this area is warranted to fully harness the therapeutic benefits of this "super statin".[10]

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pitavastatin Calcium? Retrieved from [Link]

-

ResearchGate. (n.d.). A comprehensive review on the lipid and pleiotropic effects of pitavastatin. Retrieved from [Link]

-

Oteri, A., et al. (2014). Pleiotropic effects of pitavastatin. Clinical Lipidology, 9(3), 345-360. Retrieved from [Link]

-

El-Agamy, D. S., et al. (2021). Nrf2/HO-1, NF-κB and PI3K/Akt signalling pathways decipher the therapeutic mechanism of pitavastatin in early phase liver fibrosis in rats. Archives of Physiology and Biochemistry, 127(5), 446-454. Retrieved from [Link]

-

StatPearls. (2023). Pitavastatin. National Center for Biotechnology Information. Retrieved from [Link]

-

Lin, C.-H., et al. (2022). Pitavastatin attenuates hypercholesterolemia-induced decline in serotonin transporter availability. Journal of Biomedical Science, 29(1), 7. Retrieved from [Link]

-

Tosun, V., et al. (2019). The Effects of Pitavastatin on Nuclear Factor-Kappa B and ICAM-1 in Human Saphenous Vein Graft Endothelial Culture. Medical Science Monitor, 25, 3149-3155. Retrieved from [Link]

-

Sheridan, K. M., et al. (2012). Pitavastatin suppresses mitogen activated protein kinase-mediated egr-1 induction in human vascular smooth muscle cells. Journal of Inflammation, 9(1), 1. Retrieved from [Link]

-

Lin, C.-F., et al. (2020). Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells. Journal of Clinical Medicine, 9(1), 243. Retrieved from [Link]

-

Saleh, D. O., et al. (2025). Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades. PLOS ONE, 20(7), e0325767. Retrieved from [Link]

-

Shcherbina, A., & Vdovenko, D. (2022). Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review. Pharmaceuticals, 15(7), 875. Retrieved from [Link]

-

Dr.Oracle. (2025, February 23). Is pitavastatin an anti-inflammatory drug? Retrieved from [Link]

-

Davignon, J. (2004). The Anti-Inflammatory Effects of Statins. Current Atherosclerosis Reports, 6(1), 27-34. Retrieved from [Link]

-

Sirtori, C. R. (2014). The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature. Mediators of Inflammation, 2014, 972468. Retrieved from [Link]

-

Zhang, L., et al. (2018). Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model. Experimental and Therapeutic Medicine, 16(5), 4231-4237. Retrieved from [Link]

-

Golos, T. G., et al. (2012). Can statins reduce the inflammatory response associated with preterm birth in an animal model? American Journal of Obstetrics and Gynecology, 207(3), 214.e1-214.e6. Retrieved from [Link]

-

Allied Academies. (2017). Pitavastatin inhibits proinflammatory cytokines and provides improvement in terms of its motor function in secondary injuries of the spinal cord. Retrieved from [Link]

-

Pecoraro, V., et al. (2014). Most appropriate animal models to study the efficacy of statins: A systematic review. Journal of Cellular and Molecular Medicine, 18(10), 1939-1951. Retrieved from [Link]

-

Ortego, M., et al. (1999). In Vivo Anti-Inflammatory Effect of Statins Is Mediated by Nonsterol Mevalonate Products. Arteriosclerosis, Thrombosis, and Vascular Biology, 19(11), 2691-2696. Retrieved from [Link]

-

European Review for Medical and Pharmacological Sciences. (2021). Pleiotropic effects of pitavastatin: a pilot study using the saphenous vein endothelial cell model of endothelial injury and prevention of atherosclerosis. Retrieved from [Link]

-

Saleh, D. O., et al. (2025). Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4. PLOS ONE, 20(7), e0325767. Retrieved from [Link]

-

Koyama, N., et al. (2011). Inhibitory effect of statins on inflammatory cytokine production from human bronchial epithelial cells. Clinical and Experimental Immunology, 163(3), 376-383. Retrieved from [Link]

-

Henriksbo, B. D., et al. (2018). Statins activate the NLRP3 inflammasome and impair insulin signaling via p38 and mTOR. JCI Insight, 3(13), e98239. Retrieved from [Link]

-

Devaraj, S., et al. (2006). Evidence for anti-inflammatory activity of statins and PPARα activators in human C-reactive protein transgenic mice in vivo and in cultured human hepatocytes in vitro. Blood, 107(1), 121-128. Retrieved from [Link]

-

Solubility and Dissolution enhancement of Pitavastatin Calcium by using different polymers and formulated into tablet dosage form. (2024). YMER, 23(3). Retrieved from [Link]

-

Gasse, P., et al. (2011). Statins and Pulmonary Fibrosis: The Potential Role of NLRP3 Inflammasome Activation. American Journal of Respiratory and Critical Care Medicine, 184(4), 432-441. Retrieved from [Link]

-

Sparrow, C. P., et al. (2001). Simvastatin Has Anti-Inflammatory and Antiatherosclerotic Activities Independent of Plasma Cholesterol Lowering. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(1), 115-121. Retrieved from [Link]

-

Li, Y., et al. (2017). Statins Attenuate Activation of the NLRP3 Inflammasome by Oxidized LDL or TNFα in Vascular Endothelial Cells through a PXR-Dependent Mechanism. The Journal of Immunology, 198(1), 201-213. Retrieved from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Pitavastatin calcium = 98 HPLC 147526-32-7 [sigmaaldrich.com]

- 3. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]

- 10. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2/HO-1, NF-κB and PI3K/Akt signalling pathways decipher the therapeutic mechanism of pitavastatin in early phase liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanreview.org [europeanreview.org]

- 13. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades | PLOS One [journals.plos.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. atsjournals.org [atsjournals.org]

- 16. Statins Attenuate Activation of the NLRP3 Inflammasome by Oxidized LDL or TNF α in Vascular Endothelial Cells through a PXR-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Can statins reduce the inflammatory response associated with preterm birth in an animal model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ahajournals.org [ahajournals.org]

- 20. alliedacademies.org [alliedacademies.org]

- 21. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibitory effect of statins on inflammatory cytokine production from human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. Pitavastatin attenuates hypercholesterolemia-induced decline in serotonin transporter availability - PMC [pmc.ncbi.nlm.nih.gov]

Pitavastatin-Mediated Inhibition of Vascular Smooth Muscle Cell (VSMC) Migration and Proliferation: A Technical Guide

Executive Summary

Vascular Smooth Muscle Cell (VSMC) proliferation and migration are pivotal pathological drivers in atherosclerosis and post-angioplasty restenosis.[1] While statins are traditionally prescribed for lipid lowering, Pitavastatin exhibits a distinct, potent lipophilic profile that allows for superior membrane permeability and direct modulation of intracellular signaling in VSMCs.

This technical guide dissects the non-lipid "pleiotropic" mechanisms of Pitavastatin, specifically its ability to arrest the cell cycle via p27Kip1 upregulation and blockade of the Rho/ROCK cytoskeletal pathway. It provides researchers with validated experimental protocols, mechanistic signaling maps, and quantitative benchmarks to assess Pitavastatin’s efficacy in preclinical drug development models.

Part 1: Mechanistic Architecture

The efficacy of Pitavastatin in VSMCs extends beyond simple HMG-CoA reductase inhibition. It functions as a molecular brake on the mevalonate pathway , specifically depleting isoprenoid intermediates required for the prenylation (activation) of small GTPases.

The Rho/ROCK Axis (Migration Blockade)

Pitavastatin inhibits the synthesis of Geranylgeranyl Pyrophosphate (GGPP) . Without GGPP, the small GTPase RhoA cannot undergo geranylgeranylation, a lipid modification necessary for its translocation to the cell membrane.

-

Consequence: Inactive cytosolic RhoA fails to activate Rho-Kinase (ROCK) .

-

Downstream Effect: Reduced ROCK activity leads to decreased phosphorylation of Myosin Light Chain (MLC) and destabilization of actin stress fibers, physically preventing the cellular contraction required for migration.

The p27Kip1 Axis (Proliferation Arrest)

Pitavastatin induces G1 cell cycle arrest in VSMCs stimulated by growth factors like PDGF-BB or Angiotensin II.

-

Mechanism: It prevents the degradation of p27Kip1 , a Cyclin-Dependent Kinase (CDK) inhibitor.

-

Pathway: Inhibition of the RhoA pathway reduces the activity of Skp2 (an E3 ubiquitin ligase component), stabilizing p27Kip1 levels. High p27Kip1 binds to CDK2/Cyclin E complexes, halting the transition from G1 to S phase.

The LR11/uPAR System

Pitavastatin attenuates the expression of LR11 (Sortilin-related receptor), which normally enhances the cell surface localization of the urokinase-type plasminogen activator receptor (uPAR) .[2] Disruption of this system impairs the proteolytic degradation of the extracellular matrix (ECM) required for cell invasion.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual-inhibition pathway where Pitavastatin blocks both migration (via Actin/MLC) and proliferation (via p27Kip1).

Caption: Pitavastatin depletes GGPP, preventing RhoA prenylation. This simultaneously destabilizes the cytoskeleton (blocking migration) and stabilizes p27Kip1 (blocking proliferation).

Part 3: Experimental Protocols

To validate Pitavastatin's efficacy in your specific VSMC line (e.g., A7r5, HASMC), use the following self-validating protocols.

Protocol A: Assessment of VSMC Migration (Modified Boyden Chamber)

Objective: Quantify the inhibition of chemotaxis towards PDGF-BB.[3]

-

Cell Preparation:

-

Starve VSMCs in serum-free DMEM for 24 hours to synchronize the cell cycle.

-

Pre-treat cells with Pitavastatin (10 nM – 100 nM) for 24 hours.

-

Control: Vehicle (DMSO < 0.1%).

-

-

Chamber Assembly:

-

Use a 48-well microchemotaxis chamber (e.g., Neuro Probe) with an 8-µm pore size polycarbonate filter coated with Collagen Type I.

-

Lower Chamber: Add DMEM containing PDGF-BB (10 ng/mL) as the chemoattractant.

-

Upper Chamber: Seed

pre-treated VSMCs per well in serum-free medium.

-

-

Incubation:

-

Incubate for 4–6 hours at 37°C, 5% CO₂.

-

-

Quantification:

-

Remove non-migrated cells from the upper surface of the filter using a wiper blade.

-

Fix migrated cells (methanol) and stain with Diff-Quik or DAPI.

-

Count cells in 5 random high-power fields (HPF) per well.

-

-

Validation Check:

-

Positive Control: PDGF-BB alone should induce >2-fold migration vs. serum-free control.

-

Rescue Experiment: Add Geranylgeranyl pyrophosphate (GGPP, 10 µM) . If Pitavastatin effects are specific, GGPP should restore migration.

-

Protocol B: Assessment of Proliferation (BrdU Incorporation)

Objective: Measure DNA synthesis inhibition during the S-phase.

-

Seeding & Treatment:

-

Seed VSMCs in 96-well plates (

cells/well). -

Starve for 24 hours.

-

Stimulate with Angiotensin II (1 µM) or PDGF-BB (10 ng/mL) .

-

Co-treat with Pitavastatin (concentration curve: 1 nM to 1 µM).

-

-

Labeling:

-

Add 10 µM 5-bromo-2'-deoxyuridine (BrdU) during the last 4 hours of a 24-hour incubation period.

-

-

Detection:

-

Fix cells and denature DNA.

-

Incubate with anti-BrdU peroxidase-conjugated antibody.

-

Add TMB substrate and measure absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate % Inhibition relative to the agonist-only control.

-

Part 4: Quantitative Data Synthesis

The following table summarizes the potency of Pitavastatin in inhibiting key pathological VSMC behaviors, based on aggregate data from cited studies.

| Parameter | Inducer / Stimulus | Pitavastatin Concentration | Effect Magnitude | Mechanism Linked |

| Migration | PDGF-BB (1 ng/mL) | 10 nM ( | ~40-60% Inhibition | Rho/ROCK suppression |

| Migration | Angiotensin II ( | 100 nM ( | Significant Inhibition | LR11/uPAR downregulation |

| Proliferation | PDGF-BB (1 ng/mL) | 10 - 100 nM | Dose-dependent reduction | p27Kip1 stabilization |

| Neointimal Thickening | Balloon Injury (In Vivo) | 1 mg/kg (Oral) | ~70% Reduction | Suppression of PCNA+ cells |

Experimental Workflow Diagram

Caption: Standardized workflow for evaluating Pitavastatin efficacy. Serum starvation is critical to reset the cell cycle before treatment.

References

-

Inhibition of migration and proliferation of rat vascular smooth muscle cells by a new HMG-CoA reductase inhibitor, pitavastatin. Source:[4] Hypertension Research (2002) URL:[Link]

-

Pitavastatin attenuates the PDGF-induced LR11/uPA receptor-mediated migration of smooth muscle cells. Source:[2] Biochemical and Biophysical Research Communications (2006) URL:[Link]

-

Pitavastatin Regulates Ang II Induced Proliferation and Migration via IGFBP-5 in VSMC. Source:[5][6] Kidney & Blood Pressure Research (2015) URL:[Link]

-

Inhibiting Airway Smooth Muscle Contraction Using Pitavastatin: A Role for the Mevalonate Pathway in Regulating Cytoskeletal Proteins. Source: Frontiers in Pharmacology (2020) URL:[7][Link]

-

Pitavastatin inhibits upregulation of intermediate conductance calcium-activated potassium channels and coronary arteriolar remodeling induced by long-term blockade of nitric oxide synthesis. Source: Pharmacology (2003) URL:[8][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pitavastatin attenuates the PDGF-induced LR11/uPA receptor-mediated migration of smooth muscle cells [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of migration and proliferation of rat vascular smooth muscle cells by a new HMG-CoA reductase inhibitor, pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pitavastatin Regulates Ang II Induced Proliferation and Migration via IGFBP-5 in VSMC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pitavastatin Regulates Ang II Induced Proliferation and Migration via IGFBP-5 in VSMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting Airway Smooth Muscle Contraction Using Pitavastatin: A Role for the Mevalonate Pathway in Regulating Cytoskeletal Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pitavastatin inhibits upregulation of intermediate conductance calcium-activated potassium channels and coronary arteriolar remodeling induced by long-term blockade of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for preparing Pitavastatin stock solution for in-vitro assays

Application Note: Protocol for Preparing Pitavastatin Stock Solutions for In-Vitro Assays

Abstract & Scientific Rationale

Pitavastatin (NK-104) is a potent, lipophilic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. Unlike prodrug statins (e.g., simvastatin, lovastatin) which require enzymatic hydrolysis to become active, Pitavastatin is typically supplied as a Calcium Salt (active form).[1] This distinction is critical for in vitro assay design; researchers must dissolve the salt form directly rather than attempting activation steps required for lactones.

This protocol addresses the specific physicochemical challenges of Pitavastatin Calcium, including its insolubility in water, hygroscopicity, and sensitivity to light.[2] The methodology below ensures the generation of a stable, verifiable master stock solution (typically 10 mM) suitable for downstream dilution into nanomolar working concentrations.

Physicochemical Properties & Safety

Before handling, verify the specific form of Pitavastatin in your inventory. This protocol applies to the Calcium Salt , the standard research-grade format.

| Property | Specification | Notes |

| Compound Name | Pitavastatin Calcium | Do not confuse with Pitavastatin Lactone.[2] |

| CAS Number | 147526-32-7 | Verify against vendor label.[2][3] |

| Molecular Weight | 880.98 g/mol | Calculation based on dimerized salt complex: |

| Solubility (DMSO) | ~50 mg/mL (approx. 57 mM) | Recommended Stock: 10 mM . |

| Solubility (Water) | Insoluble | Do not use aqueous buffers for master stock. |

| Solubility (Ethanol) | Soluble | Less preferred than DMSO due to evaporation rates. |

| Stability | Light Sensitive | Handle in low light; store in amber vials. |

| Target IC50 | ~5-10 nM | High potency requires careful serial dilution. |

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a 10 mM Master Stock solution in anhydrous DMSO. Target Concentration: 10 mM (10 mmol/L). Volume: 1 mL (Adjustable based on needs).

Reagents & Equipment[4][5][6]

-

Solvent: High-grade Anhydrous DMSO (Dimethyl sulfoxide),

99.9%, sterile filtered.-

Expert Insight: Avoid "wet" DMSO. Hygroscopic water uptake in DMSO can precipitate the calcium salt over time. Use a fresh bottle or one stored over molecular sieves.

-

-

Amber glass vials (1.5 mL or 2 mL) with PTFE-lined caps.

-

Analytical Balance (Precision 0.01 mg).

-

Vortex mixer and Sonicator bath.

Calculations (The "Trustworthiness" Check)

To ensure accuracy, calculate mass based on the specific salt molecular weight (880.98 g/mol ).

To prepare 1 mL of 10 mM stock:

Note: If your balance cannot weigh 8.81 mg accurately, weigh a larger amount (e.g., ~10-15 mg) and adjust the DMSO volume accordingly using the formula:

Step-by-Step Procedure

-

Weighing: Accurately weigh ~8.81 mg of Pitavastatin Calcium powder into a sterile amber glass vial. Record the exact mass (e.g., you weighed 9.20 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO required to reach 10 mM.

-

Example: If Mass = 9.20 mg:

- .

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

-

Mixing: Vortex vigorously for 30 seconds.

-

Visual Check: If particles persist, sonicate in a water bath for 2-5 minutes at room temperature. The solution must be completely clear and colorless.

-

-

Aliquot & Storage: Immediately dispense into small aliquots (e.g., 50

L) in amber tubes to avoid freeze-thaw cycles. -

Labeling: Label with "Pitavastatin Ca 10 mM", Date, and Solvent (DMSO).

Workflow Visualization

The following diagram illustrates the critical path for stock preparation and downstream dilution, emphasizing the "No Water" rule for the master stock.

Figure 1: Workflow for generating a stable 10 mM Pitavastatin Calcium Master Stock. Note the strict requirement for anhydrous DMSO.

Protocol: Preparation of Working Solutions

Objective: Dilute Master Stock (10 mM) to Working Concentration (e.g., 100 nM) in culture medium. Constraint: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Serial Dilution Strategy

Direct dilution from 10 mM to 10 nM (1:1,000,000) in one step is prone to pipetting error. Use a 2-step intermediate dilution.[4]

| Step | Source Solution | Solvent | Volume Transfer | Final Conc. |

| 1. Intermediate | 10 mM Master Stock | DMSO or PBS* | 10 | 100 |

| 2. Working Stock | 100 | Culture Media | 10 | 100 nM |

-

Expert Note on Step 1 Diluent: If the Intermediate is used immediately, PBS is acceptable. If storing the intermediate, use DMSO.

-

Final DMSO Check: In Step 2, you diluted 1:1000. If Step 1 was in DMSO, the final DMSO content is 0.1%. If Step 1 was in PBS, the final DMSO is 0.001%. Both are safe for most cells.

Mechanism of Action Visualization

Understanding the pathway confirms why Mevalonate supplementation is often used as a rescue control in these assays.

Figure 2: Pitavastatin inhibits HMG-CoA Reductase, blocking Mevalonate production and downstream isoprenoid/cholesterol synthesis.[2][6][5][7]

Storage & Stability Guidelines

-

Master Stock (10 mM in DMSO):

-

Store at -20°C or -80°C.

-

Stable for ~6 months at -20°C; >1 year at -80°C.

-

Protect from light (wrap in foil if using clear tubes).

-

-

Working Solutions (Aqueous):

-

Prepare fresh. Do not store.

-

Pitavastatin Calcium may precipitate or degrade in aqueous media if stored >24 hours.

-

References

-

PubChem. Pitavastatin Calcium - Compound Summary.[2] National Library of Medicine. Available at: [Link]

- Saito, Y. (2011). Pitavastatin: An Overview of Pharmacology and Clinical Studies.Cardiovascular Drug Reviews. (Contextual reference for IC50 values).

Sources

- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pitavastatin calcium = 98 HPLC 147526-32-7 [sigmaaldrich.com]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Pitavastatin Dosage Calculation in Mouse Models of Atherosclerosis

Introduction: The Role of Pitavastatin in Atherosclerosis Research

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within arteries, remains a leading cause of cardiovascular disease worldwide.[1] Preclinical research using animal models is pivotal in understanding the pathophysiology of atherosclerosis and for the development of novel therapeutic interventions. Among the most widely used and clinically relevant drug classes for managing dyslipidemia and reducing cardiovascular risk are statins.[2] Pitavastatin, a potent synthetic statin, exerts its primary effect by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein receptors (LDLR) on hepatocytes, enhancing the clearance of LDL-cholesterol from circulation.[3] Beyond its lipid-lowering effects, pitavastatin has demonstrated pleiotropic effects, including anti-inflammatory and antioxidant properties, which are of significant interest in the context of atherosclerosis.[3]

This document provides a comprehensive guide for researchers on the calculation of pitavastatin dosage for in vivo studies using mouse models of atherosclerosis. It offers a detailed methodology, from allometric scaling to practical administration protocols, to ensure experimental rigor and reproducibility.

Mechanism of Action: Pitavastatin's Impact on Atherogenesis

Pitavastatin's therapeutic effects in atherosclerosis extend beyond its primary lipid-lowering action. The inhibition of HMG-CoA reductase disrupts the synthesis of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. The subsequent modulation of these signaling pathways contributes to the pleiotropic effects of statins, including improved endothelial function, reduced inflammation, and enhanced plaque stability.[5]

Figure 1: Simplified signaling pathway of pitavastatin's mechanism of action in atherosclerosis.

Choosing the Right Mouse Model

The selection of an appropriate mouse model is critical for studying atherosclerosis. The two most commonly used genetically modified models are the Apolipoprotein E-deficient (ApoE-/-) and the Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice.[6][7]

| Mouse Model | Key Characteristics | Dietary Considerations | Atherosclerotic Plaque Features |

| ApoE-/- | Develops spontaneous hypercholesterolemia and atherosclerotic lesions even on a standard chow diet.[8][9] | Atherosclerosis is accelerated with a high-fat/high-cholesterol "Western" diet.[1] | Lesions progress from fatty streaks to complex plaques and are found in the aortic root, aortic arch, and brachiocephalic artery.[1][9] |

| LDLR-/- | Develops hypercholesterolemia and atherosclerosis primarily when fed a high-fat/high-cholesterol diet.[1][8] | Requires a "Western" or atherogenic diet to induce significant lesion formation.[1] | Plaque distribution is similar to ApoE-/- mice, but the lipoprotein profile is more analogous to human hypercholesterolemia (elevated LDL).[1][6] |

The choice between ApoE-/- and LDLR-/- mice depends on the specific research question. ApoE-/- mice are often used for studies on the fundamental mechanisms of atherosclerosis due to their spontaneous phenotype, while LDLR-/- mice are valuable for investigating diet-induced atherosclerosis and therapies targeting the LDL receptor pathway.[6][10]

Dosage Calculation: From Human to Mouse

Translating a human dose to a mouse model requires a scientifically sound approach to account for differences in metabolism and body surface area. Allometric scaling is a widely accepted method for this purpose.[11][12][13]

Allometric Scaling Principles

Allometric scaling is based on the principle that many physiological and metabolic processes scale with body weight to the power of 0.75.[14] For dosage conversion between species, the body surface area (BSA) is a more accurate parameter than body weight alone. The formula for converting a human equivalent dose (HED) to an animal dose is:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[12]

| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |

| Human | 60 | 1.6 | 37 |

| Mouse | 0.02 | 0.0066 | 3 |

Example Calculation for Pitavastatin

The typical clinical dose of pitavastatin for humans is 1 to 4 mg per day.[15] Let's calculate the equivalent dose for a mouse using a 2 mg daily human dose.

-

Convert human dose to mg/kg: Assuming an average human weight of 60 kg: 2 mg / 60 kg = 0.033 mg/kg

-

Apply the allometric scaling formula: Mouse Dose (mg/kg) = 0.033 mg/kg x (37 / 3) Mouse Dose (mg/kg) ≈ 0.41 mg/kg

It is important to note that this calculation provides a starting point. The optimal dose may need to be determined empirically through dose-response studies. Preclinical studies have used a range of pitavastatin doses in mice, often from 0.4 mg/kg to 30 mg/kg per day, depending on the administration route and the specific research goals.[16][17][18]

Protocols for Pitavastatin Administration

The choice of administration route can significantly impact the bioavailability and efficacy of the drug. The most common routes for in vivo mouse studies are oral gavage and intraperitoneal injection.

Preparation of Pitavastatin Solution

For in vivo studies, pitavastatin can be prepared as a suspension in a vehicle like methylcellulose or dissolved in a suitable solvent such as PBS for injection.[19]

Materials:

-

Pitavastatin calcium salt

-

0.5% (w/v) Methylcellulose solution or sterile Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the required amount of pitavastatin powder based on the desired concentration and the total volume needed for the study cohort.

-

For an oral suspension, add the pitavastatin powder to the 0.5% methylcellulose solution.

-

For an injectable solution, add the pitavastatin powder to sterile PBS.

-

Vortex the mixture vigorously until a homogenous suspension or clear solution is achieved.

-

If necessary, sonicate the suspension briefly to ensure uniform particle distribution.

-

Prepare fresh solutions daily to ensure stability and sterility.

Protocol 1: Oral Gavage

Oral gavage ensures the direct delivery of a precise volume of the drug into the stomach.[20][21]

Materials:

-

Prepared pitavastatin suspension

-

Appropriately sized gavage needle (18-20 gauge for adult mice)[21][22]

-

1 mL syringe

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct volume of the pitavastatin suspension to administer.

-

Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[23]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[21]

-

Allow the mouse to swallow the needle; do not force it.[23]

-

Once the needle is in the esophagus, slowly administer the suspension.[23]

-

Withdraw the needle smoothly and return the mouse to its cage.

-

Monitor the mouse for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common route for systemic drug administration, although it can be less precise than other methods.[24]

Materials:

-

Prepared pitavastatin solution

-

25-27 gauge needle[25]

-

1 mL syringe

-

Animal scale

Procedure:

-

Weigh the mouse to calculate the required injection volume.

-

Restrain the mouse in dorsal recumbency (on its back), tilting the head downwards.[26]

-

Insert the needle (bevel up) into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the bladder or cecum.[25][27]

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.[25]

-

Slowly inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the mouse to its cage.

-

Observe the mouse for any adverse reactions.

Figure 2: Experimental workflow for pitavastatin administration in mouse models.

Monitoring Atherosclerosis Progression

Several in vivo and ex vivo techniques can be used to monitor the effect of pitavastatin on atherosclerosis progression.

-

In Vivo Imaging: High-frequency ultrasound (ultrasonographic biomicroscopy) and photoacoustic imaging can be used to non-invasively monitor plaque size and composition over time.[28][29]

-

Histological Analysis: At the end of the study, aortas can be harvested, sectioned, and stained (e.g., with Oil Red O for lipid content) to quantify plaque area and analyze cellular composition.

-

Biomarker Analysis: Blood samples can be collected to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides) and inflammatory markers (e.g., C-reactive protein, cytokines).[29][30]

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[31][32][33] Key principles include:

-

Replacement, Reduction, and Refinement (the 3Rs): Researchers should strive to replace animal models with alternatives where possible, reduce the number of animals used, and refine experimental procedures to minimize pain and distress.[34]

-

Proper Handling and Procedures: Personnel must be adequately trained in animal handling, restraint, and administration techniques to minimize stress and potential for injury.[23][26]

-

Humane Endpoints: Clear criteria for humane endpoints should be established to ensure that animals are euthanized before they experience significant suffering.

-

IACUC Approval: All study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The successful implementation of pitavastatin studies in mouse models of atherosclerosis hinges on careful planning and execution, beginning with accurate dosage calculation. By leveraging allometric scaling and adhering to established protocols for drug preparation and administration, researchers can obtain reliable and reproducible data. The choice of mouse model, administration route, and monitoring techniques should be tailored to the specific scientific question being addressed. Adherence to ethical principles is paramount to ensure the welfare of the animals and the integrity of the research.

References

-

Pitavastatin: Coronary Atherosclerotic Plaques Changes and Cardiovascular Prevention. National Library of Medicine.[Link]

-

Pharmacology of Pitavastatin (Zypitamag) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.[Link]

-

What is the mechanism of Pitavastatin Calcium? Patsnap Synapse.[Link]

-

Pitavastatin decreases the expression of endothelial lipase both in vitro and in vivo. National Library of Medicine.[Link]

-

Pharmacokinetics of pitavastatin in WT and KO rats. The concentrations... ResearchGate.[Link]

-

209875Orig1s000. accessdata.fda.gov.[Link]

-

Pharmacokinetic Properties of Single- and Multiple-Dose Pitavastatin Calcium Tablets in Healthy Chinese Volunteers. National Library of Medicine.[Link]

-

Pitavastatin Pathway, Pharmacokinetics. ClinPGx.[Link]

-

Effects of Pitavastatin on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial. National Library of Medicine.[Link]

-

Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. Qeios.[Link]

-

Mouse Models for Atherosclerosis Research—Which Is My Line? Frontiers.[Link]

-

(PDF) Pitavastatin: Evidence for its place in treatment of hypercholesterolemia. ResearchGate.[Link]

-

In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells. National Library of Medicine.[Link]

-

Do the Apoe−/− and Ldlr−/−mice yield the same insight on atherogenesis? National Library of Medicine.[Link]

-

Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.[Link]

-

Longitudinal In Vivo Monitoring of Atheroprogression in Hypercholesterolemic Mice Using Photoacoustic Imaging. National Library of Medicine.[Link]

-

SOP: Mouse Oral Gavage. Virginia Tech.[Link]

-

Pitavastatin Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease. National Library of Medicine.[Link]

-

A simple practice guide for dose conversion between animals and human. National Library of Medicine.[Link]

-

Ethical considerations regarding animal experimentation. National Library of Medicine.[Link]

-

Which JAX mouse model is best for atherosclerosis studies: Apoe or Ldlr knockout mice? The Jackson Laboratory.[Link]

-

Monitoring Endothelin-A Receptor Expression during the Progression of Atherosclerosis. MDPI.[Link]

-

Effects of nanoparticle‑mediated delivery of pitavastatin on atherosclerotic plaques in ApoE‑knockout mice and THP‑1‑derived macrophages. Spandidos Publications.[Link]

-

Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. wsu iacuc.[Link]

-

Ethical Considerations in Animal Research: The Principle of 3R's. SciELO México.[Link]

-

Lipoprotein Size and Atherosclerosis Susceptibility in Apoe−/− and Ldlr−/− Mice. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

-

Intraperitoneal Injection in the Mouse. Research Animal Training.[Link]

-

Effects of nanoparticle-mediated delivery of pitavastatin on atherosclerotic plaques in ApoE-knockout mice and THP-1-derived macrophages. National Library of Medicine.[Link]

-

Pitavastatin suppressed liver cancer cells in vitro and in vivo. National Library of Medicine.[Link]

-

Recommendation on Design, Execution, and Reporting of Animal Atherosclerosis Studies: A Scientific Statement From the American Heart Association. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

-

Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Circulation Research.[Link]

-

Micro-Ultrasonographic Imaging of Atherosclerotic Progression and Correlation with Inflammatory Markers in Apolipoprotein-E Knockout Mice. National Library of Medicine.[Link]

-

Conversion+Table+FDA+Guidances.pdf. ResearchGate.[Link]

-

Mouse Handling & Techniques. UNC Research.[Link]

-

(PDF) Animal ethics in Cardiovascular Research. ResearchGate.[Link]

-

T Cells in Atherosclerosis in Ldlr-/- and Apoe-/- Mice. Journal of Immunological Sciences.[Link]

-

Australian public assessment report for Pitavastatin. Therapeutic Goods Administration (TGA).[Link]

-

Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Library of Medicine.[Link]

-

Animal ethics in Cardiovascular Research. Oxford Academic.[Link]

-

PREDICTION OF “FIRST DOSE IN HUMAN” FOR RADIOPHARMACEUTICALS / IMAGING AGENTS BASED ON ALLOMETRIC SCALING OF PHARMACOKINETIC. Digital WPI.[Link]

-

Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona Research, Innovation & Impact.[Link]

-

Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Food and Agriculture Organization of the United Nations.[Link]

-

Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model. National Library of Medicine.[Link]

-

UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Services.[Link]

Sources

- 1. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]

- 2. Pitavastatin: Coronary Atherosclerotic Plaques Changes and Cardiovascular Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]

- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 5. Pitavastatin decreases the expression of endothelial lipase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Do the Apoe−/− and Ldlr−/−mice yield the same insight on atherogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Which JAX mouse model is best for atherosclerosis studies: Apoe or Ldlr knockout mice? [jax.org]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. immunologyresearchjournal.com [immunologyresearchjournal.com]

- 11. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conversion between animals and human [targetmol.com]

- 13. digital.wpi.edu [digital.wpi.edu]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Pitavastatin Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 18. Effects of nanoparticle-mediated delivery of pitavastatin on atherosclerotic plaques in ApoE-knockout mice and THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 22. iacuc.wsu.edu [iacuc.wsu.edu]

- 23. ouv.vt.edu [ouv.vt.edu]

- 24. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]

- 25. animalcare.ubc.ca [animalcare.ubc.ca]

- 26. research.unc.edu [research.unc.edu]

- 27. uac.arizona.edu [uac.arizona.edu]

- 28. Longitudinal In Vivo Monitoring of Atheroprogression in Hypercholesterolemic Mice Using Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Micro-Ultrasonographic Imaging of Atherosclerotic Progression and Correlation with Inflammatory Markers in Apolipoprotein-E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Monitoring Endothelin-A Receptor Expression during the Progression of Atherosclerosis [mdpi.com]

- 31. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. academic.oup.com [academic.oup.com]

- 34. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]

Quantifying Pitavastatin in Plasma: A Detailed HPLC Application Note and Protocol

This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of pitavastatin in plasma samples. Designed for researchers, scientists, and drug development professionals, this document offers a field-proven protocol, explains the scientific rationale behind the methodological choices, and adheres to stringent validation standards to ensure data integrity and reliability.

Introduction: The "Why" Behind the Method

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its quantification in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4] Given that peak plasma concentrations of pitavastatin are reached approximately one hour after oral administration, a rapid and sensitive analytical method is paramount.[3][5]

This application note details a robust reversed-phase HPLC (RP-HPLC) method with fluorescence detection (FLD), a technique that offers a significant sensitivity advantage over standard UV detection for fluorescent molecules like pitavastatin.[6][7][8] The quinoline structure within pitavastatin lends itself to fluorescence, enabling a 54- to 70-fold increase in peak area compared to UV detection, which translates to a remarkably lower limit of quantification (LLOQ).[6][7][8]

The chosen sample preparation technique, protein precipitation, is favored for its simplicity, speed, and efficiency in removing the majority of plasma proteins, which can interfere with the analysis and damage the HPLC column.[6][7][9]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below:

| Item | Supplier | Grade |

| Pitavastatin Calcium Reference Standard | USP or equivalent | Primary Reference Standard |

| Atorvastatin (Internal Standard) | USP or equivalent | Primary Reference Standard |

| Acetonitrile | Fisher Scientific or equivalent | HPLC Grade |

| Methanol | Fisher Scientific or equivalent | HPLC Grade |

| Formic Acid | Sigma-Aldrich or equivalent | ACS Reagent Grade |

| Water | Milli-Q or equivalent | Type I Ultrapure |

| Human Plasma (with K2EDTA) | BioIVT or equivalent | Pooled, Drug-Free |

Instrumentation and Chromatographic Conditions

The following instrumentation and parameters have been optimized for the sensitive and selective quantification of pitavastatin.

Instrumentation

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

-

Detector: Agilent 1260 Infinity II Fluorescence Detector (FLD) or equivalent.

-

Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data system.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax SB-C18) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |

| Elution Mode | Isocratic or Gradient (as optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| FLD Wavelengths | Excitation: 245 nm, Emission: 420 nm |

| Internal Standard | Atorvastatin |

Causality of Choices:

-

C18 Column: A C18 stationary phase is the gold standard for reversed-phase chromatography of moderately non-polar molecules like pitavastatin, providing excellent retention and separation from endogenous plasma components.[10][11]

-

Mobile Phase: The combination of acetonitrile and acidified water provides good peak shape and resolution. Acetonitrile is a strong organic solvent that elutes pitavastatin in a reasonable timeframe. Formic acid is added to the aqueous phase to protonate the silanol groups on the silica-based stationary phase, reducing peak tailing and improving chromatographic efficiency.[12]

-

Fluorescence Detection: As previously mentioned, the native fluorescence of pitavastatin allows for significantly lower detection limits compared to UV absorbance, which is critical for quantifying the low concentrations often found in clinical samples.[6][7][10]

-

Internal Standard (IS): Atorvastatin is a structurally similar statin, making it an ideal internal standard.[6][7] An IS is crucial for correcting for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the method.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of pitavastatin calcium and atorvastatin (IS) in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare serial dilutions of the pitavastatin primary stock solution with methanol to create working standards at concentrations of 1, 10, and 100 µg/mL.

-

Internal Standard Working Solution (1 µg/mL): Dilute the atorvastatin primary stock solution with methanol.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at the desired concentrations. A typical calibration curve might range from 1 to 500 ng/mL.

Sample Preparation: Protein Precipitation Workflow

The following diagram illustrates the straightforward and efficient protein precipitation process.

Caption: Protein Precipitation Workflow for Plasma Samples.

Expert Insight: The ratio of acetonitrile to plasma (3:1) is critical for efficient protein precipitation. Insufficient acetonitrile will lead to incomplete protein removal and potential column clogging, while an excessive amount can dilute the sample unnecessarily, impacting sensitivity.

Analytical Workflow

The subsequent diagram outlines the analytical process from sample injection to data analysis.

Caption: HPLC Analytical Workflow.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its suitability for its intended purpose.[13][14] The validation parameters outlined below are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15]

Validation Parameters Summary

The following table summarizes the key validation parameters and their acceptance criteria.

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention times of pitavastatin and the IS in at least six different blank plasma lots. |

| Linearity | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Calibration curve must be reproducible. |

| Accuracy | The closeness of the determined value to the nominal concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[16] |

| Precision | The closeness of repeated individual measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[16] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%. |

| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery across the concentration range. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Representative Validation Data

The following table presents typical validation results for this method.

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | -5% to +7% |

| Recovery | > 85% |

| LLOQ | 1 ng/mL |

Self-Validating System: The inclusion of QC samples at low, medium, and high concentrations in each analytical run serves as a self-validating mechanism. The acceptance of a run is contingent on these QC samples meeting the pre-defined accuracy and precision criteria, ensuring the reliability of the data for the unknown samples.

Stability Considerations

Pitavastatin stability in plasma is a critical factor for accurate quantification.[17][18] Stability should be evaluated under the following conditions:

-

Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

-

Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample handling.

-

Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -80 °C) over an extended period.[3]

-

Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

It is important to note that pitavastatin has a lactone metabolite that can interconvert with the parent drug in plasma.[19] While this method focuses on the parent compound, for studies requiring quantification of both, pH adjustment of the plasma sample may be necessary to prevent this conversion.[19]

Conclusion

This application note provides a comprehensive and robust HPLC method for the quantification of pitavastatin in plasma. By leveraging the inherent fluorescence of the molecule and a simple, efficient sample preparation technique, this method offers the sensitivity and reliability required for demanding bioanalytical applications. The detailed protocol and validation framework ensure that researchers can confidently implement this method and generate high-quality, reproducible data.

References

-

High Performance Liquid Chromatographic (HPLC) Method for the Estimation of Pitavastatin in Pharmaceuticals - Latin American Journal of Pharmacy. Available at: [Link]

-

Precision Meets Affordability: A Highly Sensitive HPLC-FLD Technique for Accurate Pitavastatin Quantification in Human Plasma - MDPI. Available at: [Link]

-

Precision meets affordability: A highly sensitive HPLC-FLD technique for accurate pitavastatin quantification in human plasma - Sciforum. Available at: [Link]

-

Determination of Pitavastatin in Human Plasma by LC–MS–MS - ResearchGate. Available at: [Link]

-

Pitavastatin - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. Available at: [Link]

-

Stability-indicating liquid chromatographic method for analysis of pitavastatin calcium in tablet dosage forms - AKJournals. Available at: [Link]

-

Determination of pitavastatin in human plasma via HPLC-ESI-MS/MS and subsequent application to a clinical study in healthy Chinese volunteers - ResearchGate. Available at: [Link]

-

209875Orig1s000 - accessdata.fda.gov. Available at: [Link]

-

HPLC Determination of Pitavastatin Calcium in Pharmaceutical Dosage Forms - Walsh Medical Media. Available at: [Link]

-

Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed. Available at: [Link]

-

HPLC method development for estimation of pitavastatin in liquid dosage form - Letters in Applied NanoBioScience. Available at: [Link]

-

LC-MS/MS assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy Chinese volunteers - ResearchGate. Available at: [Link]

-

Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - Semantic Scholar. Available at: [Link]

-

Determination of Pitavastatin in Human Plasma by LC–MS–MS - R Discovery. Available at: [Link]

-

bioanalytical method validation and study sample analysis m10 - ICH. Available at: [Link]

-

Determination of pitavastatin in human plasma via HPLC-ESI-MS/MS and subsequent application to a clinical study in healthy Chinese volunteers - PubMed. Available at: [Link]

-

Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed. Available at: [Link]

-

e Stability samples result for pitavastatin in human plasma. - ResearchGate. Available at: [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

-

Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

Bioanalytical Method Validation. Available at: [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. Available at: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]